molecular formula C20H30N4O3 B5478650 1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5478650
M. Wt: 374.5 g/mol
InChI Key: MFEPVEOSZYHMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol derivatives are known to be fragments of a wide range of biologically active compounds . They often exhibit similar biological activity . For example, 2-amino-3-(3-hydroxy-5-methylisothiazol-4-yl)propionic acid as well as its isoxazole analogue blocks the activation of glutamate receptors which are crucial for different neurodegenerative diseases .


Synthesis Analysis

In one study, a new series of isoxazol-4-carboxa piperidyl derivatives were synthesized and their chemical structures were confirmed by 1 H, 13 C NMR and mass spectral data . Another research synthesized several new 3-(isoxazol-3-yl)-quinazolin-4 (3H)-one derivatives .


Molecular Structure Analysis

The molecular structure of isoxazol derivatives can be confirmed by 1 H, 13 C NMR and mass spectral data .


Chemical Reactions Analysis

Isoxazol derivatives can be synthesized through various chemical reactions. For example, 5-(p-tolyl)isoxazole-, 4,5-dichloroisothiazole- and 5-(benzylthio)-4-chloroisothiazole-3-carbonyl azides were converted into corresponding (1,2-azol-3-yl)carbamates by action of phenol or 4-fluorophenol .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazol derivatives can be determined by their melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

Nucleozin, an isoxazol derivative, has been reported as a potent antagonist of nucleoprotein accumulation in the nucleus .

Safety and Hazards

The safety and hazards of isoxazol derivatives can vary. For example, 1-(5-Cyclopropyl-isoxazol-3-yl)-2-Methyl-propylaMine is prohibited for sale according to the laws, regulations, and policies related to "patent products" .

Future Directions

The development of new anti-influenza agents with a new mechanism of action is important and urgent . Isoxazol derivatives are promising for the development of new targeted drugs .

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-22(14-17-8-12-27-21-17)19(25)16-3-2-9-24(13-16)18-6-10-23(11-7-18)20(26)15-4-5-15/h8,12,15-16,18H,2-7,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPVEOSZYHMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.